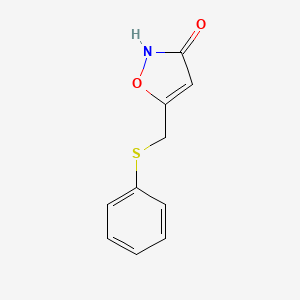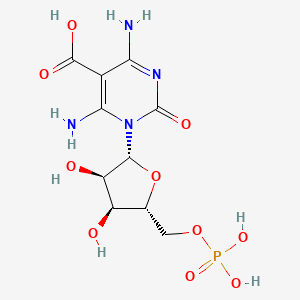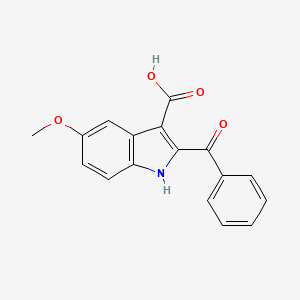![molecular formula C17H23N7O4 B12913476 2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine CAS No. 165381-57-7](/img/structure/B12913476.png)
2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-4-(4-(1H-Imidazol-1-yl)butoxy)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a tetrahydrofuran ring, an imidazole moiety, and a purine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring, followed by the introduction of the imidazole and purine groups. Key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Attachment of the imidazole group: This step often involves nucleophilic substitution reactions where the imidazole is introduced via a suitable leaving group.
Introduction of the purine base: This is typically done through coupling reactions, such as Suzuki or Heck coupling, under specific conditions to ensure the correct positioning of the purine moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The imidazole and purine rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and purine moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrogenated derivatives of the imidazole and purine rings.
Substitution: Various substituted imidazole and purine derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and purine moieties are known to interact with nucleic acids and proteins, potentially inhibiting their function. This can lead to antiviral or anticancer effects by disrupting critical biological pathways.
Comparaison Avec Des Composés Similaires
Acyclovir: An antiviral drug with a similar purine base.
Ribavirin: Another antiviral compound with a similar structure.
Remdesivir: An antiviral drug with a similar mechanism of action.
Uniqueness: This compound is unique due to its specific combination of the tetrahydrofuran ring, imidazole moiety, and purine base, which may confer unique biological activities and chemical properties not found in other similar compounds.
Propriétés
Numéro CAS |
165381-57-7 |
|---|---|
Formule moléculaire |
C17H23N7O4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(4-imidazol-1-ylbutoxy)oxolan-3-ol |
InChI |
InChI=1S/C17H23N7O4/c18-15-12-16(21-8-20-15)24(10-22-12)17-14(13(26)11(7-25)28-17)27-6-2-1-4-23-5-3-19-9-23/h3,5,8-11,13-14,17,25-26H,1-2,4,6-7H2,(H2,18,20,21)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
KNXLNEFVOSKHRD-LSCFUAHRSA-N |
SMILES isomérique |
C1=CN(C=N1)CCCCO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
SMILES canonique |
C1=CN(C=N1)CCCCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)

![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)

![4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12913444.png)
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)

![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)


